Bienvenue dans la boutique en ligne BenchChem!

RO2959 monohydrochloride

Immunology Calcium Signaling CRAC Channel

RO2959 monohydrochloride is a potent and selective CRAC channel inhibitor with 21-fold selectivity for Orai1 (IC50 25 nM) over Orai3 (IC50 530 nM). This compound reliably blocks store-operated calcium entry (SOCE) in primary human CD4+ T cells (IC50 265 nM), making it a critical tool for dissecting Orai1-specific T cell receptor signaling pathways. Ideal for immunosuppression target validation, it provides a well-characterized benchmark for SOCE inhibition in translational ex vivo systems.

Molecular Formula C21H20ClF2N5OS
Molecular Weight 463.93
CAS No. 1219927-22-6; 2309172-44-7
Cat. No. B2397487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO2959 monohydrochloride
CAS1219927-22-6; 2309172-44-7
Molecular FormulaC21H20ClF2N5OS
Molecular Weight463.93
Structural Identifiers
SMILESCC1=C(CN(CC1)C2=NC=C(S2)C)C3=CN=C(C=N3)NC(=O)C4=C(C=CC=C4F)F.Cl
InChIInChI=1S/C21H19F2N5OS.ClH/c1-12-6-7-28(21-26-8-13(2)30-21)11-14(12)17-9-25-18(10-24-17)27-20(29)19-15(22)4-3-5-16(19)23;/h3-5,8-10H,6-7,11H2,1-2H3,(H,25,27,29);1H
InChIKeyGMLSDODALBRLPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

RO2959 Hydrochloride (CAS 1219927-22-6): CRAC Channel Inhibitor for T Cell Immunology Research


2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride, commonly known as RO2959, is a potent and selective small molecule inhibitor of the calcium release-activated calcium (CRAC) channel [1]. It functions as a blocker of store-operated calcium entry (SOCE) mediated by Orai1/Stim1 channels, with documented inhibitory effects on T cell receptor (TCR)-triggered gene expression and T cell functional pathways .

RO2959 (CAS 1219927-22-6): Why CRAC Channel Inhibitor Substitution Can Lead to Divergent Experimental Outcomes


In the class of CRAC channel inhibitors, significant functional differences exist that preclude simple interchangeability. While compounds like YM-58483 (BTP2) also inhibit CRAC channels, they display distinct potency and selectivity profiles [1]. For example, RO2959 demonstrates high selectivity for Orai1 over Orai3 channels (IC50 25 nM vs. 530 nM), whereas YM-58483 lacks this Orai subtype selectivity . Additionally, the potency of SOCE inhibition varies considerably across assay systems, with RO2959 exhibiting an IC50 of 265 nM in primary human CD4+ T lymphocytes, a critical translational context that may not be replicated by other inhibitors .

RO2959 (CAS 1219927-22-6) Quantitative Evidence Guide: Head-to-Head Comparisons with CRAC Channel Inhibitors


Orai1 vs. Orai3 Selectivity Profile of RO2959: A Key Differentiator from Other CRAC Inhibitors

RO2959 exhibits pronounced selectivity for the Orai1 channel subtype over Orai3, with a 21-fold difference in potency. This is a key differentiator from other CRAC channel inhibitors like YM-58483, for which such subtype-specific data is not prominently reported, suggesting a broader or less defined selectivity profile .

Immunology Calcium Signaling CRAC Channel Orai1 Orai3

RO2959 vs. YM-58483 and Cyclosporin A: Functional Comparison in T Cell Effector Assays

In a head-to-head study, RO2959 was compared to the CRAC inhibitor YM-58483 and the calcineurin inhibitor Cyclosporin A (CsA) for its ability to inhibit T cell receptor (TCR)-mediated cytokine production and T cell proliferation. RO2959 completely inhibited cytokine production and T cell proliferation in both TCR stimulation and mixed lymphocyte reaction (MLR) assays, demonstrating functional inhibition comparable to CsA and FK506 [1].

Immunology T Cell Activation Cytokine Production CRAC Channel Drug Discovery

SOCE Inhibition in Primary Human CD4+ T Cells: A Translational Potency Benchmark for RO2959

The potency of RO2959 in inhibiting store-operated calcium entry (SOCE) has been quantified in a highly translationally relevant system: activated primary human CD4+ T lymphocytes. In these cells, RO2959 blocks SOCE with an IC50 of 265 nM . This value is distinct from its potency in recombinant systems (e.g., 25 nM for Orai1/Stim1 channels), highlighting its activity in a physiological context.

Immunology Calcium Signaling T Cells SOCE Drug Development

CRAC Current Inhibition: Comparative Potency of RO2959 vs. YM-58483

RO2959 directly inhibits the CRAC current (ICRAC), the electrophysiological correlate of SOCE. In comparative studies, the reported IC50 for CRAC current inhibition is 402 nM for RO2959 . This can be contrasted with YM-58483, which has been reported to inhibit ICRAC with an IC50 of approximately 100 nM [1].

Electrophysiology Ion Channels CRAC Channel Drug Discovery Calcium Signaling

Optimal Use Cases for RO2959 (CAS 1219927-22-6) in Immunology and Calcium Signaling Research


Investigating Orai1-Specific Calcium Signaling in T Cell Activation

Researchers aiming to dissect the specific role of the Orai1 channel in T cell receptor (TCR) signaling can utilize RO2959 due to its 21-fold selectivity for Orai1 over Orai3 (IC50 25 nM vs. 530 nM) . This selectivity profile allows for targeted inhibition of Orai1-mediated calcium entry without significantly impacting Orai3-dependent pathways, a distinction not reliably achieved with less selective CRAC inhibitors like YM-58483.

Validating CRAC Channel as a Target for Immunosuppression

RO2959 serves as a critical tool compound for validating the CRAC channel as a therapeutic target in immunosuppression. Its demonstrated ability to completely inhibit cytokine production and T cell proliferation in mixed lymphocyte reaction (MLR) assays, with effects comparable to Cyclosporin A, underscores its potential as a lead for novel immunosuppressive agents that operate via a distinct mechanism [1].

Benchmarking SOCE Inhibition in Primary Human CD4+ T Lymphocytes

For studies involving primary human immune cells, RO2959 provides a well-characterized benchmark for SOCE inhibition with an established IC50 of 265 nM in activated CD4+ T cells . This allows for more precise experimental design when modeling physiological T cell responses and comparing the effects of novel CRAC channel modulators in a translationally relevant ex vivo system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for RO2959 monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.